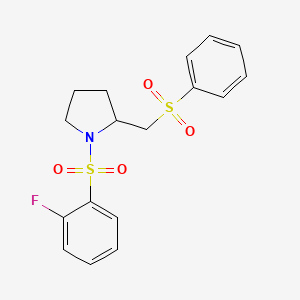
1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FSMP and is a pyrrolidine-based compound that has been synthesized and studied for its various properties.
Wissenschaftliche Forschungsanwendungen
Green-Emitting Iridium(III) Complexes
A study by Constable et al. (2014) describes the use of sulfonyl-functionalized ligands, similar to the chemical structure of 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, in the development of green-emitting iridium(III) complexes. These complexes exhibit high photoluminescence quantum yields and structured emission spectra, making them potentially useful in photonic applications and organic light-emitting diodes (Constable et al., 2014).
Soluble Fluorinated Polyamides
Liu et al. (2013) reported on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrate high glass transition temperatures, thermal stability, and mechanical strength, which could be relevant for applications in aerospace, electronics, and coatings (Liu et al., 2013).
Molecular Conformations and Hydrogen Bonding
Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines, which are closely related to the chemical structure . Their study provides insight into the structural aspects of these compounds, which could be crucial for designing materials with specific chemical and physical properties (Sagar et al., 2017).
Organocatalysis in Stereoselective Michael Addition
Singh et al. (2013) demonstrated the use of a (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine, a compound structurally related to 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, as an efficient organocatalyst in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This highlights the potential of such compounds in stereoselective synthesis, which is vital in pharmaceutical and chemical industries (Singh et al., 2013).
RORγt Inverse Agonists
Duan et al. (2019) identified phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally akin to the compound , as selective RORγt inverse agonists. These compounds show potential in modulating immune responses and may have implications in treating autoimmune diseases (Duan et al., 2019).
Fluoroalkylation of Aryl Iodides
Zhao et al. (2012) studied the (2-pyridyl)sulfonyl group's role in the fluoroalkylation of aryl iodides, leading to diverse fluorinated compounds. This research contributes to the understanding of fluoroalkylation reactions, which are important in medicinal chemistry and materials science (Zhao et al., 2012).
Antimicrobial Activity of Sulfonyl Pyrrolidin-2-ones
Zareef et al. (2008) synthesized 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones and evaluated their antimicrobial activity. This study is relevant for the development of new antimicrobial agents, given the structural similarity of these compounds to 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (Zareef et al., 2008).
Enantioselective Aldol Reactions
Zu et al. (2008) explored the use of fluorous (S) pyrrolidine sulfonamide, structurally related to the compound of interest, in enantioselective aldol reactions on water. This study provides valuable insights into green chemistry and the development of environmentally friendly catalytic processes (Zu et al., 2008).
Eigenschaften
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNOJJCHTQRFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

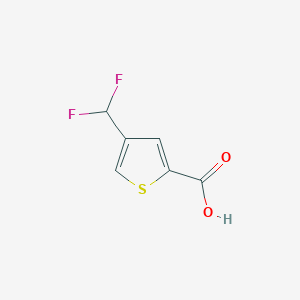

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2453955.png)
![2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2453956.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)
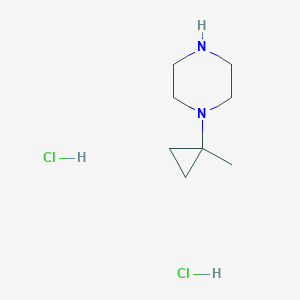
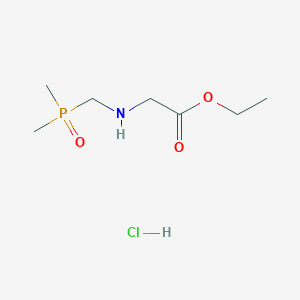
![3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2453963.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2453965.png)
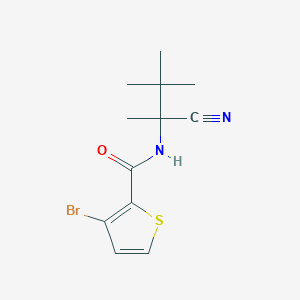
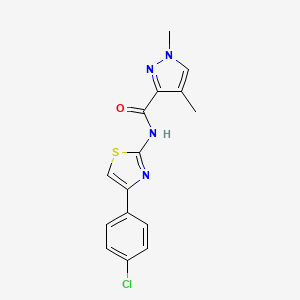
![2-(3-methyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)

![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)